

# PF-03814735 versus AZD1152 in hematological malignancy models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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A Comparative Guide: **PF-03814735** and AZD1152 in Hematological Malignancy Models

This guide provides a detailed comparison of two investigational Aurora kinase inhibitors, **PF-03814735** and AZD1152, focusing on their preclinical performance in hematological malignancy models. The information is intended for researchers, scientists, and professionals in drug development.

## Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Their overexpression has been linked to the proliferation of cancer cells, making them attractive targets for cancer therapy.[2][3] In hematological malignancies, aberrant expression of Aurora kinases is a common feature.[2][3] This guide compares **PF-03814735**, a pan-Aurora kinase inhibitor, and AZD1152, a selective Aurora B kinase inhibitor, based on available preclinical data.

## Mechanism of Action and Target Selectivity

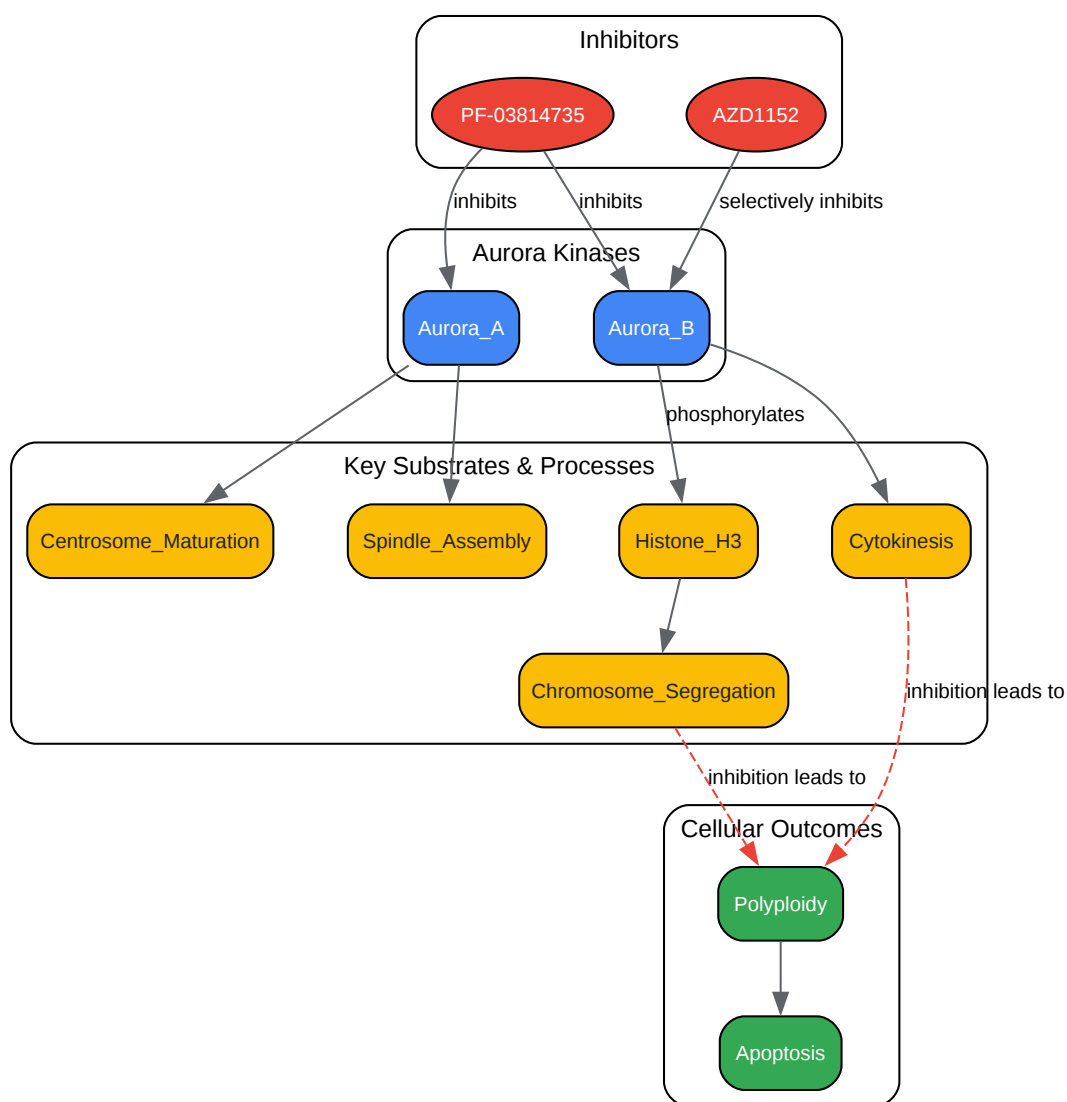
**PF-03814735** is an orally bioavailable, ATP-competitive, and reversible inhibitor of both Aurora A and Aurora B kinases.[1][4] In cellular assays, it has been shown to reduce the phosphorylation of Aurora A, Aurora B, and their downstream substrate, histone H3.[1] This inhibition of kinase activity leads to a blockage of cytokinesis, resulting in the formation of polyploid, multinucleated cells and subsequent inhibition of cell proliferation.[1][4] While potent

against Aurora kinases, **PF-03814735** also exhibits inhibitory activity against other kinases at higher concentrations.[4]

AZD1152 is a phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib).[5] AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase.[5] Its selectivity for Aurora B over Aurora A is over 1000-fold.[6] The primary mechanism of action is the inhibition of Aurora B, which is essential for proper chromosome segregation and cytokinesis.[3] Inhibition of Aurora B by AZD1152 leads to defects in these processes, resulting in polyploidy and eventual apoptosis in cancer cells.[6][7] A key pharmacodynamic marker of AZD1152 activity is the inhibition of histone H3 phosphorylation on Serine 10, a direct substrate of Aurora B.[5][8]

## Signaling Pathway

## Aurora Kinase Signaling Pathway in Mitosis

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Caption: Simplified signaling pathway of Aurora A and B kinases and the points of inhibition by **PF-03814735** and AZD1152.

## In Vitro Efficacy in Hematological Malignancy Cell Lines

Direct comparative studies of **PF-03814735** and AZD1152 in the same hematological malignancy cell lines are limited in the public domain. However, their individual activities have been reported in various models.

**PF-03814735**: In a broad panel of human cancer cell lines, **PF-03814735** demonstrated potent anti-proliferative activity. In the context of hematological malignancies, data is available for the HL-60 acute promyelocytic leukemia cell line.[\[6\]](#)

AZD1152: AZD1152 has been more extensively studied in a variety of hematological malignancy cell lines. It has shown potent growth inhibitory effects in cell lines from acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and lymphoma.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Cell Line	Cancer Type	PF-03814735 IC50 (nM)	AZD1152 IC50 (nM)	Reference
HL-60	Acute Promyelocytic Leukemia	42-150	3-40	<a href="#">[6]</a> <a href="#">[7]</a>
NB4	Acute Promyelocytic Leukemia	Not Reported	3-40	<a href="#">[7]</a>
MOLM13	Acute Myeloid Leukemia	Not Reported	3-40	<a href="#">[7]</a>
MV4-11	Biphenotypic Leukemia	Not Reported	3-40	<a href="#">[7]</a>
PALL-2	Acute Lymphoblastic Leukemia	Not Reported	3-40	<a href="#">[7]</a>
K562	Chronic Myeloid Leukemia	Not Reported	3-40	<a href="#">[7]</a>
EOL-1	Acute Eosinophilic Leukemia	Not Reported	3-40	<a href="#">[7]</a>
Ramos	Burkitt's Lymphoma	Not Reported	Antiproliferative effects noted	<a href="#">[9]</a>

## In Vivo Efficacy in Hematological Malignancy Models

**PF-03814735:** In vivo data for **PF-03814735** in hematological malignancy xenograft models is not as extensively reported as for solid tumors. However, significant antitumor activity was observed in an HL-60 xenograft model.[\[6\]](#)

**AZD1152:** AZD1152 has demonstrated significant anti-tumor effects in several in vivo models of hematological malignancies. In a murine xenograft model using MOLM13 human AML cells,

AZD1152 potentiated the effects of conventional chemotherapeutic agents like vincristine and daunorubicin.[7] It has also shown efficacy in a Ramos human Burkitt's lymphoma xenograft model.[9] Furthermore, AZD1152 profoundly affected the growth of primary AML cells in xenotransplantation models.[5][8] In a study with an SW620 colorectal cancer xenograft, which has known sensitivity to AZD1152, the inhibitor led to a transient suppression of histone H3 phosphorylation, followed by an accumulation of polyploid cells and an increase in apoptosis.[10]

## Experimental Protocols

### In Vitro Cell Proliferation Assay (General Protocol)

- **Cell Culture:** Hematological malignancy cell lines (e.g., HL-60, MOLM13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Drug Treatment:** Cells are seeded in 96-well plates and treated with a range of concentrations of **PF-03814735** or AZD1152-HQPA for a specified period (e.g., 48-72 hours).
- **Viability Assessment:** Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
- **IC<sub>50</sub> Determination:** The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curves.

### In Vivo Xenograft Model (General Protocol)

- **Animal Model:** Immunodeficient mice (e.g., NOD/SCID) are used.
- **Tumor Cell Implantation:** Human hematological malignancy cells (e.g., 5 x 10<sup>6</sup> MOLM13 cells) are injected subcutaneously or intravenously into the mice.
- **Drug Administration:** Once tumors are established, mice are treated with **PF-03814735** (e.g., orally) or AZD1152 (e.g., via parenteral routes like intravenous or subcutaneous osmotic mini-pumps).[1][10]
- **Tumor Growth Monitoring:** Tumor volume is measured regularly.

- Pharmacodynamic Analysis: Tumor and bone marrow samples can be collected to assess biomarkers such as phospho-histone H3 levels by immunohistochemistry or flow cytometry. [\[10\]](#)
- Efficacy Evaluation: The anti-tumor efficacy is determined by comparing tumor growth in treated versus vehicle control groups.

## Experimental Workflow





Caption: A generalized workflow for the preclinical evaluation of anti-cancer agents in hematological malignancy models.

## Summary and Conclusion

Both **PF-03814735** and AZD1152 are potent inhibitors of Aurora kinases with demonstrated anti-proliferative activity in hematological malignancy models. The key distinction lies in their selectivity, with **PF-03814735** targeting both Aurora A and B, while AZD1152 is highly selective for Aurora B.

- **PF-03814735** shows broad anti-cancer activity, and its efficacy in a small cell lung cancer model was correlated with MYC gene family amplification, a feature also relevant in some hematological malignancies.[11]
- AZD1152 has been more extensively profiled in a wider range of leukemia and lymphoma models, consistently demonstrating potent in vitro and in vivo activity.[7][8][9]

The choice between a pan-Aurora inhibitor and a selective Aurora B inhibitor may depend on the specific molecular characteristics of the malignancy being targeted. The dual inhibition of Aurora A and B by **PF-03814735** could offer a broader anti-mitotic effect, whereas the high selectivity of AZD1152 for Aurora B might provide a more targeted therapy with a potentially different safety profile. Further head-to-head comparative studies in various hematological malignancy models are warranted to fully elucidate their relative therapeutic potential.

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- To cite this document: BenchChem. [PF-03814735 versus AZD1152 in hematological malignancy models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612103#pf-03814735-versus-azd1152-in-hematological-malignancy-models]

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